

BPR1K871: A Technical Guide to its Downstream Effects and Mechanism of Action

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Compound of Interest		
Compound Name:	BPR1K871	
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Abstract

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant promise as a therapeutic agent for acute myeloid leukemia (AML) and various solid tumors.[1] [2][3] Primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B), BPR1K871 exerts its anti-neoplastic effects through the modulation of key signaling pathways controlling cell proliferation, differentiation, and survival. This document provides a comprehensive technical overview of the downstream effects of BPR1K871, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.

Introduction

Developed through rational drug design, **BPR1K871** emerged from the optimization of a furanopyrimidine lead compound, resulting in a quinazoline-based molecule with potent dual inhibitory activity against FLT3 and AURKA.[2] Its efficacy has been demonstrated in both in vitro and in vivo models, leading to its selection as a preclinical development candidate for anticancer therapy.[1][2] This guide will delve into the molecular and cellular consequences of **BPR1K871** administration, providing a foundational resource for researchers in oncology and drug development.



Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency of **BPR1K871** against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of BPR1K871

Kinase Target	IC ₅₀ (nM)
FLT3	19[4][5]
AURKA	22[4][5]
AURKB	13[6]

Table 2: Anti-proliferative Activity of BPR1K871 in

Cancer Cell Lines

Cell Line	Cancer Type	FLT3 Status	EC50 (nM)
MOLM-13	Acute Myeloid Leukemia	ITD positive	~5[1][2][4]
MV4-11	Acute Myeloid Leukemia	ITD positive	~5[1][2][4]
U937	Acute Myeloid Leukemia	Negative	8050[1]
K562	Chronic Myeloid Leukemia	Negative	2300[1]
COLO205	Colorectal Cancer	-	< 100[1]
Mia-PaCa2	Pancreatic Cancer	-	< 100[1]

Table 3: In Vivo Efficacy of BPR1K871 in Xenograft Models



Xenograft Model	Cancer Type	Dosing (mg/kg, i.v.)	Outcome
MOLM-13	Acute Myeloid Leukemia	3-20	Tumor growth suppression[1]
MV4-11	Acute Myeloid Leukemia	3-20	Tumor growth suppression[1]
COLO205	Colorectal Cancer	3-20	Tumor growth suppression[1]
Mia-PaCa2	Pancreatic Cancer	3-20	Tumor growth suppression[1]

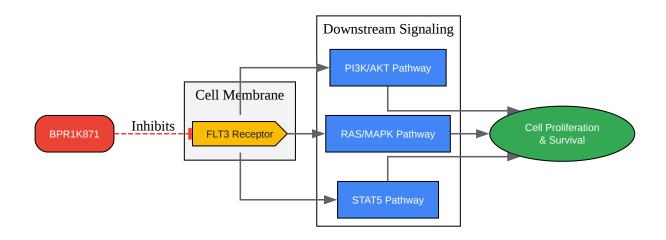
Signaling Pathways Modulated by BPR1K871

BPR1K871's primary mechanism of action is the inhibition of FLT3 and Aurora kinases, leading to the disruption of critical downstream signaling pathways.

Inhibition of the FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of FLT3 and its downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, driving leukemogenesis. **BPR1K871** effectively inhibits the autophosphorylation of FLT3, thereby blocking these downstream signals and inducing apoptosis in FLT3-mutated cancer cells.





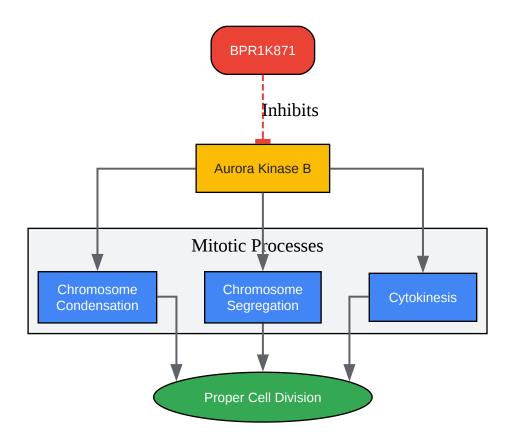
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BPR1K871 inhibits the FLT3 signaling pathway.

Inhibition of the Aurora Kinase B Signaling Pathway

Aurora Kinase B is a key regulator of mitosis, playing essential roles in chromosome condensation, segregation, and cytokinesis.[7] Overexpression of AURKB is common in many cancers and is associated with genomic instability. **BPR1K871** inhibits AURKB, leading to defects in mitotic progression and ultimately cell death.





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BPR1K871 disrupts mitosis by inhibiting Aurora Kinase B.

Experimental Protocols

The following sections outline the key experimental methodologies used to characterize the downstream effects of **BPR1K871**.

Kinase Inhibition Assay

- Objective: To determine the in vitro inhibitory activity of **BPR1K871** against specific kinases.
- Methodology: The FLT3 kinase inhibition assay was conducted using a GST-FLT3-KDWT fusion protein containing the kinase catalytic domain.[1] The assay was performed in 96-well plates at 30°C for 4 hours with varying concentrations of BPR1K871. Kinase activity was measured using the Kinase-Glo assay, which quantifies ATP consumption. IC₅₀ values were calculated from the dose-response curves. A similar protocol was employed for assessing AURKA and AURKB inhibition.



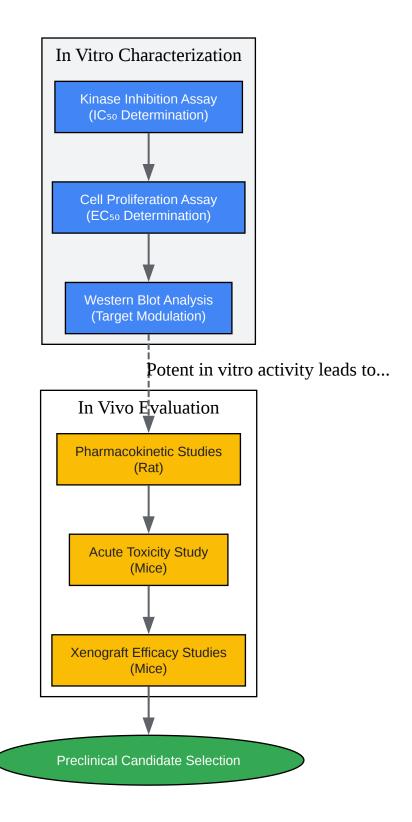
Cell Proliferation Assay

- Objective: To evaluate the anti-proliferative effects of **BPR1K871** on cancer cell lines.
- Methodology: Cancer cell lines were seeded in 96-well plates and treated with a range of
 BPR1K871 concentrations for a specified period (e.g., 72 hours). Cell viability was assessed
 using a standard method such as the sulforhodamine B (SRB) assay or CellTiter-Glo
 Luminescent Cell Viability Assay. EC₅₀ values, the concentration of the compound that
 inhibits cell growth by 50%, were determined from the resulting dose-response curves.

Western Blot Analysis

- Objective: To investigate the effect of **BPR1K871** on the phosphorylation status of its target kinases and downstream signaling proteins within cancer cells.
- Methodology: MV4-11 cells were treated with various concentrations of BPR1K871 for 2 hours.[1] Following treatment, cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with primary antibodies specific for total and phosphorylated forms of FLT3 (pFLT3 at Tyr591) and AURKA (pAURKA at Thr288), followed by incubation with HRP-conjugated secondary antibodies.[1] Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.





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Workflow for the preclinical evaluation of **BPR1K871**.

Conclusion



BPR1K871 is a multi-kinase inhibitor with potent activity against FLT3 and Aurora kinases. Its downstream effects are characterized by the inhibition of key oncogenic signaling pathways, leading to potent anti-proliferative activity in AML and solid tumor models. The comprehensive data and methodologies presented in this guide provide a solid foundation for further investigation and development of **BPR1K871** as a promising anti-cancer therapeutic.

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